molecular formula C12H12F3NO B7877910 5-(2-(Trifluoromethyl)phenoxy)pentanenitrile

5-(2-(Trifluoromethyl)phenoxy)pentanenitrile

Cat. No.: B7877910
M. Wt: 243.22 g/mol
InChI Key: PPAVGFUJYJBIIM-UHFFFAOYSA-N
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Description

5-(2-(Trifluoromethyl)phenoxy)pentanenitrile is a nitrile-containing aromatic ether characterized by a pentanenitrile backbone substituted with a phenoxy group bearing a trifluoromethyl (-CF₃) moiety at the ortho position. The compound’s structure combines the electron-withdrawing properties of the trifluoromethyl group with the reactivity of the nitrile functional group, making it of interest in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

5-[2-(trifluoromethyl)phenoxy]pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)10-6-2-3-7-11(10)17-9-5-1-4-8-16/h2-3,6-7H,1,4-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAVGFUJYJBIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OCCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Trifluoromethyl)phenoxy)pentanenitrile typically involves the reaction of 2-(trifluoromethyl)phenol with 5-bromopentanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-(Trifluoromethyl)phenol+5-BromopentanenitrileK2CO3,DMF,HeatThis compound\text{2-(Trifluoromethyl)phenol} + \text{5-Bromopentanenitrile} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Heat}} \text{this compound} 2-(Trifluoromethyl)phenol+5-BromopentanenitrileK2​CO3​,DMF,Heat​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Trifluoromethyl)phenoxy)pentanenitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of amides or other derivatives.

    Oxidation: The phenoxy ring can undergo oxidation reactions, potentially forming quinones or other oxidized products.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or organolithium compounds.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Major Products

    Amides: Formed from nucleophilic substitution of the nitrile group.

    Quinones: Formed from oxidation of the phenoxy ring.

    Amines: Formed from reduction of the nitrile group.

Scientific Research Applications

5-(2-(Trifluoromethyl)phenoxy)pentanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-(Trifluoromethyl)phenoxy)pentanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(2-(trifluoromethyl)phenoxy)pentanenitrile with key analogs, focusing on structural variations, physicochemical properties, and functional applications.

5-(3-(Trifluoromethyl)phenoxy)pentanenitrile (10f)

  • Structural Difference: The trifluoromethyl group is located at the meta position on the phenoxy ring instead of the ortho position.
  • Synthesis and Properties: Synthesized via nucleophilic substitution reactions, this compound exhibits distinct NMR spectral data (e.g., δC 157.3 for aromatic carbons adjacent to the CF₃ group) compared to the ortho-substituted analog.
  • Applications : Used as an intermediate in antiplasmodial agents, highlighting the role of substitution patterns in biological activity .

5-[2-Chloro-4-(trifluoromethyl)-phenoxy]pentanenitrile

  • Structural Difference : Incorporates a chlorine atom at the para position relative to the trifluoromethyl group.
  • Physicochemical Data: Molecular Formula: C₁₂H₁₁ClF₃NO Molecular Weight: 277.67 g/mol Purity: 97% (commercial grade) .
  • However, this compound is listed as discontinued by some suppliers, suggesting challenges in synthesis or stability .

5-[5-Hydroxy-4-(1-oxodecyl)-2-(2-propenyl)phenoxy]pentanenitrile

  • Structural Difference: Features a hydroxy group, a propenyl chain, and a long aliphatic ketone (1-oxodecyl) on the phenoxy ring.
  • Key Properties :
    • Molecular Weight: 385.55 g/mol
    • Melting Point: 49–51°C
  • The extended hydrophobic chain enhances membrane permeability, a trait absent in simpler trifluoromethyl-substituted analogs .

5-(Acetyloxy)pentanenitrile

  • Structural Difference: Replaces the trifluoromethylphenoxy group with an acetyloxy (-OAc) moiety.
  • Safety and Reactivity: Molecular Formula: C₇H₁₁NO₂ Hazards: Limited toxicological data; requires cautious handling due to nitrile toxicity risks .
  • Applications: Primarily used as a precursor in esterification reactions, lacking the aromatic and fluorine-driven electronic effects of this compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents on Phenoxy Group Molecular Weight (g/mol) Key Applications/Notes References
This compound C₁₂H₁₁F₃NO -CF₃ (ortho) ~263.2 (estimated) Hypothesized use in agrochemicals
5-(3-(Trifluoromethyl)phenoxy)pentanenitrile C₁₂H₁₁F₃NO -CF₃ (meta) 263.2 Antiplasmodial intermediate
5-[2-Cl-4-CF₃-phenoxy]pentanenitrile C₁₂H₁₁ClF₃NO -Cl (para), -CF₃ (ortho) 277.67 Discontinued drug intermediate
5-[5-OH-4-(1-oxodecyl)-phenoxy]pentanenitrile C₂₄H₃₅NO₃ -OH, -C₉H₁₈CO, -CH₂CHCH₂ 385.55 LTB4 inhibitor (anti-inflammatory)

Critical Discussion of Structural and Functional Variations

  • Biological Relevance: Chlorine or hydroxy substitutions (e.g., in 5-[2-Cl-4-CF₃-phenoxy]pentanenitrile) enhance interactions with hydrophobic protein pockets, whereas acetyloxy derivatives lack such specificity .
  • Synthetic Challenges: Discontinuation of certain analogs (e.g., 5-[2-Cl-5-CF₃-phenoxy]pentanenitrile) highlights issues with regioselectivity or purification in nitrile-containing compounds .

Biological Activity

5-(2-(Trifluoromethyl)phenoxy)pentanenitrile is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a phenoxy moiety, linked to a pentanenitrile chain. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting the compound's bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to effects such as:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, which can be crucial for cancer cell proliferation or microbial growth.
  • Signal Transduction Modulation : By binding to receptors or other signaling molecules, it can alter cellular responses to external stimuli.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in vitro.

Cell Line IC50 (µM) Reference
Panc-1 (Pancreatic)0.051
BxPC-3 (Pancreatic)0.066
WI38 (Normal Fibroblast)0.36

The IC50 values indicate that this compound is significantly more effective against pancreatic cancer cell lines compared to normal fibroblasts, suggesting selective toxicity towards cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound's antimicrobial activity has also been investigated. Preliminary data suggest that it may exhibit inhibitory effects against certain bacterial strains, although specific IC50 values and mechanisms remain to be fully elucidated.

Case Studies

  • Study on Pancreatic Cancer :
    A study conducted on the efficacy of this compound against pancreatic cancer cell lines demonstrated substantial antiproliferative effects. The compound was tested over a range of concentrations, revealing a dose-dependent response with significant inhibition observed at lower concentrations.
  • Antimicrobial Assessment :
    Another study explored the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it could inhibit bacterial growth effectively, warranting further investigation into its potential as an antimicrobial agent.

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